molecular formula C12H9F3N2O2S B2659381 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 2627-54-5

2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2659381
CAS No.: 2627-54-5
M. Wt: 302.27
InChI Key: HZSJKGMPEXGXBV-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C12H9F3N2O2S. It is a pyrimidine derivative characterized by the presence of methanesulfonyl, phenyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-20(18,19)11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSJKGMPEXGXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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